2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5OS/c17-12-3-5-13(6-4-12)21-9-10-22-15(21)18-19-16(22)24-11-14(23)20-7-1-2-8-20/h3-6H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNXWJJGLYKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis. Key steps may include:
- Formation of the imidazo[2,1-c][1,2,4]triazole ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Attachment of the thioether and pyrrolidinyl ethanone groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazo[2,1-c][1,2,4]triazole ring or the carbonyl group in the ethanone moiety.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives or alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Compounds in the imidazole and triazole classes have shown efficacy against a range of pathogens, including bacteria and fungi. The presence of the fluorophenyl group may enhance lipophilicity and cell membrane penetration, potentially increasing antimicrobial potency.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
- Anti-inflammatory Effects : Compounds with triazole moieties have been noted to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Agents
The compound's structural features suggest potential as an antimicrobial agent. Studies have shown that similar compounds can disrupt microbial cell wall synthesis or inhibit key metabolic pathways in pathogens.
Cancer Therapy
There is ongoing research into the use of imidazole and triazole derivatives in cancer therapy. These compounds may act as inhibitors of specific kinases involved in tumor growth or as agents that enhance the efficacy of existing chemotherapeutics.
Neurological Disorders
Emerging evidence suggests that certain imidazole derivatives can modulate neurotransmitter systems or exhibit neuroprotective effects. This compound may hold potential for treating conditions such as anxiety or depression through its action on serotonin receptors.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial properties of imidazole derivatives against resistant strains of bacteria. The results indicated that modifications to the fluorophenyl group significantly enhanced activity against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that similar compounds could induce apoptosis through mitochondrial pathways. The specific role of the thioether linkage in enhancing cellular uptake was highlighted.
Case Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of triazole derivatives found that certain compounds could reduce oxidative stress markers in neuronal cultures, suggesting a potential application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Imidazotriazole Derivatives
- 7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9): Core: Same imidazo[2,1-c][1,2,4]triazole system. Substituents: 4-Methylphenyl at the 7-position and a thiol (-SH) group at the 3-position. Properties: Molecular weight 232.3 g/mol; predicted density 1.42 g/cm³; lower lipophilicity compared to the target compound due to the absence of the pyrrolidinyl ethanone group. Significance: The thiol group may enhance reactivity in metal coordination or disulfide bond formation, whereas the methylphenyl substituent contributes to moderate hydrophobicity .
Triazole-Thio-Ethanone Derivatives
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Core: 1,2,4-Triazole substituted with difluorophenyl and phenylsulfonyl groups. Substituents: Thio-linked phenylethanone at the 3-position. Synthesis: Prepared via nucleophilic substitution of α-halogenated ketones with triazole derivatives under basic conditions .
Functional Group Modifications
Pyrrolidinyl vs. Aromatic Ethanone Moieties
- Analog from : The phenylethanone moiety lacks basicity, reducing solubility but increasing aromatic stacking interactions.
Fluorophenyl vs. Nitrophenyl Substitutions
- 1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone: Core: Imidazo[2,1-b]thiazole with a nitro group.
Comparative Properties Table
Discussion and Implications
- However, the pyrrolidinyl ethanone moiety balances this with enhanced solubility .
- Synthetic Flexibility : Substituent variations (e.g., fluorine, nitro, sulfonyl) demonstrate the tunability of these scaffolds for optimizing pharmacokinetic or pharmacodynamic profiles .
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel derivative belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- Molecular Formula : CHFNOS
- Molecular Weight : 350.41 g/mol
- CAS Number : 921788-92-3
The compound features a pyrrolidine moiety linked to an imidazo[2,1-c][1,2,4]triazole core via a thioether linkage. The presence of the fluorophenyl group is expected to enhance its lipophilicity and biological activity.
Anticancer Activity
Research indicates that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structures showed cytotoxic effects against various human cancer cell lines. The most active compounds had IC values ranging from 2.87 to 3.06 µM against cervical and bladder cancer cell lines, indicating a potent growth-inhibitory effect compared to standard treatments like cisplatin .
| Compound | IC (µM) | Cancer Type |
|---|---|---|
| 4e | 2.87 - 3.06 | Cervical |
| Bladder |
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole scaffold is also noted for its antimicrobial properties:
- In vitro studies have shown that derivatives can selectively inhibit Mycobacterium tuberculosis (Mtb), with some compounds displaying IC values as low as 2.03 µM against Mtb strains while showing no activity against non-tuberculous mycobacteria .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key cellular pathways:
- Focal Adhesion Kinase (FAK) : Some related compounds have been identified as FAK inhibitors, which play critical roles in cancer cell proliferation and survival . Inhibition of FAK may lead to reduced tumor growth and metastasis.
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[2,1-c][1,2,4]triazole derivatives:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Activity :
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multistep organic reactions, typically starting with precursors containing the imidazo[2,1-c][1,2,4]triazole core. Critical steps include:
- Thioether formation : Reaction of a thiol-containing intermediate with an acetamide derivative under basic conditions (e.g., using NaH or K₂CO₃ as a base).
- Cyclization : Formation of the imidazotriazole ring via intramolecular cyclization, often requiring controlled temperatures (60–80°C) and anhydrous solvents like DMF or THF .
- Functional group modifications : Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions, optimized for yield using catalysts like Pd(PPh₃)₄ .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the positions of the fluorophenyl, thioether, and pyrrolidinyl groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 422.14) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangements of the fused heterocyclic system .
Advanced Research Questions
Q. How does the fluorophenyl group influence biological activity and target binding?
The 4-fluorophenyl moiety enhances lipophilicity and π-π stacking interactions with aromatic residues in biological targets (e.g., kinase ATP-binding pockets). Comparative studies with methoxy- or chlorophenyl analogs show reduced activity, suggesting fluorine’s electronegativity improves binding affinity . Methodological Insight :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or CDK2).
- SAR Analysis : Replace the fluorophenyl group with other substituents (e.g., -CF₃, -OCH₃) and assay cytotoxicity (e.g., IC₅₀ values in MCF-7 cells) .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Byproduct formation : Competing reactions during cyclization (e.g., dimerization) reduce yields. Mitigate via slow reagent addition and inert atmospheres .
- Purification : Chromatography (e.g., silica gel or HPLC) is often required due to polar byproducts. Solvent systems like EtOAc/hexane (3:7) improve resolution .
- Scale-up limitations : Exothermic steps (e.g., thioether formation) require controlled cooling to prevent decomposition .
Q. How do structural variations in the pyrrolidine moiety affect pharmacokinetics?
Replacing pyrrolidine with morpholine or piperidine alters solubility and metabolic stability :
| Substituent | LogP | Plasma Stability (t₁/₂, h) |
|---|---|---|
| Pyrrolidin-1-yl | 2.8 | 6.2 |
| Morpholino | 2.1 | 8.5 |
| Piperidin-1-yl | 3.2 | 4.7 |
| Pyrrolidine balances lipophilicity and stability, making it preferable for blood-brain barrier penetration . |
Data Contradiction Analysis
Q. Discrepancies in reported cytotoxic activity: How to resolve them?
Conflicting IC₅₀ values (e.g., 1.2 µM vs. 3.7 µM in HeLa cells) may arise from:
- Assay conditions : Variances in incubation time (24h vs. 48h) or serum content in media.
- Impurity profiles : Unpurified batches (<95% purity) skew results. Validate via HPLC before testing .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and standardize passage numbers.
Q. Why do computational predictions of solubility conflict with experimental data?
- In silico limitations : Tools like ChemAxon underestimate the impact of crystal packing. Experimental logS values (e.g., -3.2) often differ from predictions (-2.1) due to polymorphic forms .
- Solution-state aggregation : Dynamic light scattering (DLS) can detect nanoaggregates not modeled in simulations .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to map temperature/pH effects on yield .
- In Vivo Studies : Employ LC-MS/MS for plasma pharmacokinetics, focusing on pyrrolidine’s oxidative metabolites .
- Crystallization : Screen solvents (e.g., acetonitrile/water) to isolate stable polymorphs for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
